1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

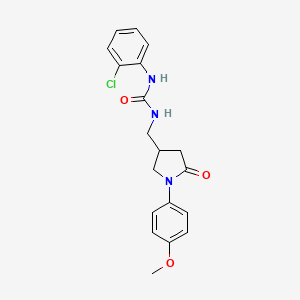

The compound 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (hereafter referred to as the target compound) is a urea derivative featuring a 2-chlorophenyl group and a 4-methoxyphenyl-substituted pyrrolidinone ring. Its structure includes:

- A urea backbone (-NH-C(=O)-NH-), critical for hydrogen bonding and bioactivity.

- A 2-chlorophenyl group, which enhances lipophilicity and influences electronic properties.

The compound’s intramolecular hydrogen bonds (e.g., C-H···Cl and C-H···O) stabilize its structure, as observed in crystallographic studies . These interactions may enhance its bioavailability compared to analogs lacking such features.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHQEJMIZVNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

Formation of the pyrrolidinyl intermediate: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the pyrrolidinyl ring.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrolidinyl intermediate.

Urea formation: The final step involves the reaction of the chlorophenyl-pyrrolidinyl intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

DNA interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Urea

This analog (CAS: 877640-52-3) replaces the 2-chlorophenyl group with a 4-ethoxyphenyl moiety. Key differences include:

- Bioactivity : While the target compound’s activity is unconfirmed, ethoxy-substituted ureas are often explored for CNS applications due to enhanced blood-brain barrier penetration .

Table 1: Substituent Comparison

| Compound | R₁ (Phenyl Group) | R₂ (Pyrrolidinone Substituent) |

|---|---|---|

| Target Compound | 2-Chlorophenyl | 4-Methoxyphenyl |

| 1-(4-Ethoxyphenyl)-...urea | 4-Ethoxyphenyl | 4-Methoxyphenyl |

Urea Derivatives with Pyridine/Pyrrolidinone Moieties

Compound 1 ()

1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea is a glucokinase activator. Key distinctions:

- Core Structure: A pyridine ring replaces the pyrrolidinone ring, reducing conformational flexibility.

Compound 3 ()

(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea exhibits analgesic properties.

- Structural Feature : A triazinan ring introduces planar geometry, improving π-π stacking with opioid receptors.

- Comparison: The target compound’s pyrrolidinone ring may limit similar receptor interactions due to non-planar geometry .

Antimicrobial Urea Derivatives ()

Compounds like DMPI and CDFII synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).

Patent-Based Urea Analogs ()

European Patent EP 4 121 415 B1 lists urea derivatives with substituents like 3-trifluoromethoxyphenyl and 2-hydroxymethylphenyl.

Structural and Electronic Analysis

Bond Lengths and Angles ()

- Pyrrolidinone Ring: The target compound’s C14-C15 bond (1.581 Å) and C15-C16 bond (1.523 Å) are consistent with analogous β-lactam systems, suggesting comparable strain and reactivity .

- Hydrogen Bonding : Intramolecular C-H···O bonds form five- and six-membered rings, enhancing rigidity. This contrasts with more flexible pyridine-based analogs .

Hypothetical Structure-Activity Relationships (SAR)

- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group may enhance electrophilicity , favoring covalent interactions with cysteine residues in enzymes.

- Pyrrolidinone vs. Pyridine: The pyrrolidinone’s oxygen atom could act as a hydrogen bond acceptor, a feature absent in pyridine-based compounds.

Biological Activity

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, enzyme inhibitory, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18ClN3O2

- Molecular Weight : 333.80 g/mol

- IUPAC Name : this compound

This compound features a urea linkage and a pyrrolidine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their structural features, which facilitate interaction with bacterial cell membranes.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Thiourea) | 21.25±0.15 | Standard |

The synthesized derivatives demonstrated strong inhibitory effects against urease, suggesting their potential as therapeutic agents for conditions like urinary tract infections .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study involving the synthesis of several derivatives showed that compounds with similar structures had varying degrees of antibacterial activity. The most active derivatives exhibited IC50 values significantly lower than the reference standard, indicating their potential for further development .

- Enzyme Inhibition Studies : In a comparative analysis, the synthesized compounds were tested for their ability to inhibit AChE and urease. The results indicated that certain derivatives could serve as effective inhibitors, with implications for treating diseases related to enzyme dysfunction .

Pharmacological Implications

The pharmacological behavior of this compound suggests multiple therapeutic applications:

- Antimicrobial Agents : Due to their antibacterial properties, these compounds could be developed into new antibiotics.

- Enzyme Inhibitors : Their ability to inhibit key enzymes may provide avenues for treating neurodegenerative diseases and other conditions linked to enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.